1-Tetradecanethiol

Catalog No.
S773379
CAS No.
2079-95-0
M.F
C14H30S
M. Wt
230.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecanethiol

CAS Number

2079-95-0

Product Name

1-Tetradecanethiol

IUPAC Name

tetradecane-1-thiol

Molecular Formula

C14H30S

Molecular Weight

230.46 g/mol

InChI

InChI=1S/C14H30S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3

InChI Key

GEKDEMKPCKTKEC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCS

Synonyms

Myristyl mercaptan

Canonical SMILES

CCCCCCCCCCCCCCS

The exact mass of the compound 1-Tetradecanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57865. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Tetradecanethiol (C14H29SH) is a linear 14-carbon aliphatic thiol widely procured for the fabrication of self-assembled monolayers (SAMs), noble metal nanoparticle stabilization, and advanced corrosion inhibition. In industrial and laboratory settings, the selection of an alkanethiol is dictated by a precise balance of chain-length-dependent properties, including van der Waals packing density, steric repulsion, and hydrophobicity. 1-Tetradecanethiol occupies a critical structural intermediate zone; it provides a more robust, crystalline-like monolayer than highly fluid short-chain thiols (e.g., 1-octanethiol), while maintaining better solubility and faster assembly kinetics than rigid, ultra-long-chain thiols (e.g., 1-octadecanethiol) [1].

Procurement substitution with adjacent homologues, such as 1-dodecanethiol (C12) or 1-hexadecanethiol (C16), fundamentally alters application-critical performance and processability. In nanoparticle synthesis, the alkyl chain length non-linearly dictates steric repulsion and nucleation kinetics; substituting C12 for C14 shifts silver nanoparticle diameters from ~12 nm down to ~2.7 nm, completely changing their plasmonic and catalytic profiles [1]. Furthermore, in molecular electronics, altering the carbon chain length changes the electron tunneling barrier thickness by ~1.5 Å per methylene group, exponentially modifying contact resistance and device capacitance [2]. Consequently, 1-tetradecanethiol must be specifically procured when the application demands its exact steric footprint, dielectric spacing, and thermal stability.

Alkyl Chain-Dependent Nanoparticle Sizing and Steric Stabilization

In the synthesis of thiol-stabilized silver nanoparticles via the Brust-Schiffrin method, the choice of capping agent strictly determines the final particle size due to varying steric repulsive forces. Utilizing 1-tetradecanethiol yields highly dispersed nanoparticles with an average size of 12.04 ± 0.87 nm. In contrast, substituting with 1-dodecanethiol results in drastically smaller particles averaging 2.68 ± 0.66 nm [1].

Evidence DimensionAverage Ag Nanoparticle Diameter
Target Compound Data12.04 ± 0.87 nm (1-Tetradecanethiol)
Comparator Or Baseline2.68 ± 0.66 nm (1-Dodecanethiol)
Quantified Difference~4.5x larger particle diameter
ConditionsTwo-phase Brust-Schiffrin synthesis method for PEMFC catalyst applications

Buyers engineering specific plasmonic responses or catalyst surface areas must procure C14 to access the ~12 nm size regime, as C12 restricts growth to sub-3 nm particles.

Thermal Desorption Stability in Self-Assembled Monolayers

The thermal stability of alkanethiol SAMs on gold surfaces is highly dependent on intermolecular van der Waals interactions, which scale with chain length. Kinetic desorption studies reveal that the activation energy for desorption increases by 0.2 kcal/mol per methylene group. Consequently, 1-tetradecanethiol exhibits a +0.4 kcal/mol higher activation energy for desorption compared to the 1-dodecanethiol baseline [1].

Evidence DimensionActivation Energy for Desorption
Target Compound Data+0.4 kcal/mol relative to C12 baseline
Comparator Or BaselineBaseline activation energy (1-Dodecanethiol)
Quantified Difference0.2 kcal/mol increase per additional methylene group
ConditionsThermal desorption of SAMs on gold immersed in hexadecane at 83 °C

Provides a necessary thermal stability buffer for high-temperature processing steps in semiconductor fabrication where shorter-chain thiols would prematurely desorb.

High-Pressure CO2 Corrosion Inhibition Efficiency

Long-chain thiols act as highly persistent, film-forming corrosion inhibitors in harsh oil-water flow environments. Testing on 1045 carbon steel in CO2-saturated brine demonstrates that 1-tetradecanethiol achieves an 82% corrosion inhibition efficiency at a 1 wt% concentration, and maintains a 40% efficiency even at 0.1 wt%. This vastly outperforms short-chain organic compounds, which offer negligible (<20%) inhibition under identical high-pressure conditions[1].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data82% inhibition at 1 wt% concentration
Comparator Or Baseline<20% inhibition (short-chain organic sulfides)
Quantified Difference>60% absolute increase in inhibition efficiency
Conditions1045 carbon steel in CO2-saturated NACE brine at 65 °C with rotating cylinder electrodes

Justifies the procurement of 1-tetradecanethiol as a persistent, high-efficiency inhibitor for protecting industrial pipelines in harsh, high-pressure environments.

Size-Controlled Silver and Gold Nanoparticle Synthesis

Directly following from its specific steric repulsion profile, 1-tetradecanethiol is the optimal capping agent when manufacturing highly dispersed, ~12 nm noble metal nanoparticles. It is the necessary procurement choice over 1-dodecanethiol when sub-3 nm particles are too small for the target optical, plasmonic, or catalytic application [1].

Precision Dielectric Layers in Molecular Electronics

In the fabrication of organic field-effect transistors (OFETs) and EGaIn tunneling junctions, 1-tetradecanethiol provides a precise electron tunneling barrier thickness. Because SAM thickness increases linearly by ~1.5 Å per methylene unit, C14 offers an exact intermediate dielectric spacing between C12 and C16, allowing engineers to finely tune contact resistance and injection currents [2].

Harsh-Environment Pipeline Corrosion Inhibition

Leveraging its strong chemisorption and dense hydrophobic tail packing, 1-tetradecanethiol is highly suited as a persistent corrosion inhibitor in oil and gas pipelines. It effectively mitigates high-pressure CO2 and brine-induced corrosion on carbon steel, where shorter-chain alternatives fail to provide sufficient barrier protection [3].

XLogP3

7.2

UNII

APY3P7S1XM

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2079-95-0

Wikipedia

1-Tetradecanethiol

General Manufacturing Information

1-Tetradecanethiol: ACTIVE

Dates

Last modified: 08-15-2023

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